molecular formula C8H11NO2 B8438642 1-(2-Acetoxyethyl)pyrrole

1-(2-Acetoxyethyl)pyrrole

Cat. No.: B8438642
M. Wt: 153.18 g/mol
InChI Key: CJGZABONHQYXSS-UHFFFAOYSA-N
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Description

1-(2-Acetoxyethyl)pyrrole is a specialized pyrrole derivative that serves as a valuable synthetic intermediate and building block in advanced organic chemistry and medicinal chemistry research. Pyrroles are a fundamental class of nitrogen-containing heterocycles, recognized as key structural components in numerous compounds of biological and material significance. The 2-acetoxyethyl side chain on this pyrrole derivative provides a reactive handle for further synthetic manipulation, making it particularly useful for constructing more complex molecular architectures. Pyrrole rings are quintessential structural motifs found in pharmaceuticals, natural products, and functional materials. The intrinsic value of pyrrole-containing compounds is demonstrated by their presence in bioactive molecules, organic dyes like BODIPY, conjugated polymers, and optoelectronic materials . As a functionalized pyrrole, this compound can be utilized in various synthetic methodologies, including transition metal-catalyzed reactions, annulation strategies, and as a precursor for further derivatization . Its structural features make it suitable for exploring new chemical space in drug discovery, particularly for targets where traditional small molecules have shown limitations. This compound is presented as a high-purity chemical building block exclusively for research applications in chemical synthesis, materials science, and investigational biology. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-pyrrol-1-ylethyl acetate

InChI

InChI=1S/C8H11NO2/c1-8(10)11-7-6-9-4-2-3-5-9/h2-5H,6-7H2,1H3

InChI Key

CJGZABONHQYXSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN1C=CC=C1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Pyrrole derivatives, including 1-(2-Acetoxyethyl)pyrrole, have been explored for their antimicrobial properties. Pyrrole itself is known to be a biologically active scaffold, often incorporated into compounds that exhibit antifungal, antibacterial, and antiviral activities. For instance, studies have shown that pyrrole derivatives can inhibit the growth of various pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The incorporation of substituents such as acetoxyethyl can enhance these properties through increased solubility and bioavailability.

Anticancer Potential
Research indicates that pyrrole derivatives can also exhibit significant anticancer activity. Compounds containing the pyrrole ring have been identified as potential candidates for treating various cancers, including leukemia and lymphoma. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation . The structural modifications in this compound may further optimize its efficacy against cancer cells.

Neuroprotective Effects
Recent studies have suggested that pyrrole derivatives could act as neuroprotective agents. They may inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms associated with neurodegenerative diseases . The dual-action properties of this compound make it a candidate for further exploration in neuropharmacology.

Material Science Applications

Polymer Chemistry
this compound can be utilized in polymer synthesis. Pyrroles are known to polymerize under oxidative conditions to form conductive polymers. These materials have applications in organic electronics, sensors, and batteries due to their electrical conductivity and stability . The ability to modify the pyrrole structure allows for tailoring the properties of the resulting polymers for specific applications.

Catalysis
Pyrrole derivatives have been investigated as catalysts in various chemical reactions. Their unique electronic properties enable them to facilitate reactions such as oxidation and polymerization efficiently. The introduction of functional groups like acetoxyethyl can enhance catalytic activity by providing additional sites for interaction with substrates .

Case Studies

Study Title Findings Reference
Antimicrobial Efficacy of Pyrrole DerivativesDemonstrated effectiveness against MRSA and VRE
Neuroprotective Properties of PyrrolesInhibition of MAO enzymes leading to increased neurotransmitter levels
Conductive Polymer Formation from PyrrolesDeveloped conductive films with potential applications in electronics

Comparison with Similar Compounds

Key Findings:

  • Electron-Donating vs. Withdrawing Groups : The acetoxyethyl group (-OAc) is electron-withdrawing, reducing pyrrole’s aromaticity compared to hydroxyethyl (-OH, electron-donating) analogs. This affects electronic properties and reactivity in polymerization or substitution reactions .
  • Stability: 1-(2-Cyanoethyl)pyrrole exhibits superior hydrolytic stability compared to this compound, making it preferable for covalent bonding in composites .
  • Biological Activity : Substitution patterns influence bioactivity. For example, replacing pyrrole with phenyl rings (as in ) reduces binding affinity to biological targets like lysine acetyltransferases .

Physicochemical Properties

Comparative data for select pyrrole derivatives:

Compound Boiling Point (°C) Density (g/cm³) pKa Solubility
This compound ~244 (predicted) 1.019 (predicted) 10.84 Low in water; soluble in organic solvents
1-(2-Cyclopropylethyl)pyrrole 244.0±8.0 1.019±0.06 10.84 Similar lipophilic profile
1-(2-Hydroxyethyl)pyrrole Not reported ~1.1 (estimated) ~14 High water solubility

Notes:

  • The acetoxyethyl group increases lipophilicity, enhancing compatibility with hydrophobic matrices in materials science (e.g., polymer composites) .
  • Hydroxyethyl derivatives exhibit higher polarity, favoring applications in aqueous-phase reactions .

Preparation Methods

Direct Acetoxyethylation of Pyrrole

The most direct route involves reacting pyrrole with 2-chloroethyl acetate under basic conditions. This method, adapted from classical N-alkylation protocols, employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via an Sₙ2 mechanism, where the pyrrole's nitrogen acts as a nucleophile, displacing chloride from 2-chloroethyl acetate.

Key parameters:

  • Molar ratio (pyrrole:2-chloroethyl acetate): 1:1.2

  • Solvent: Anhydrous DMF

  • Yield: 58–62% after column chromatography

Side products include N,N-di(2-acetoxyethyl)pyrrole (8–12%) and hydrolyzed 2-hydroxyethyl derivatives (5–7%), necessitating careful pH control.

Cyclization of β′-Acetoxy Allenoate Precursors

Tong's [3+2] Annulation Strategy

Tong et al. demonstrated that β′-acetoxy allenoates (31 ) react with 2-(tosylamino)carbonyl compounds (32 ) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) and sodium carbonate (Na₂CO₃). This method constructs the pyrrole ring while simultaneously introducing the 2-acetoxyethyl group.

Mechanistic insights:

  • DABCO initiates 1,4-addition to β′-acetoxy allenoate, eliminating acetate to form intermediate 34

  • Na₂CO₃-mediated deprotonation triggers [3+2] annulation

  • Tosyl group elimination and isomerization yield 1-(2-acetoxyethyl)pyrrole (33 )

Optimized conditions:

  • Catalyst: DABCO (20 mol%)

  • Base: Na₂CO₃ (2 equiv)

  • Solvent: THF at 60°C

  • Yield: 71% (isolated)

Post-Functionalization of Preformed Pyrroles

Ethoxalyl Intermediate Approach

A two-step protocol from the Canadian Journal of Chemistry involves:

  • Ethoxalylation: Pyrrole reacts with ethyl oxalyl chloride to form 2-ethoxalylpyrrole

  • Acetoxyethylation: Subsequent treatment with 2-bromoethyl acetate and triethylamine

Critical data:

StepReagentConditionsIntermediate Yield
1Ethyl oxalyl chloride (1.1 equiv)CH₂Cl₂, 0°C → RT, 4h89%
22-Bromoethyl acetate (1.5 equiv)K₂CO₃, DMF, 70°C, 8h44% (final)

The lower overall yield stems from partial hydrolysis during the second step, mitigated by molecular sieves.

Microwave-Assisted Synthesis

Rapid Cyclodehydration

Adapting Pinho e Melo's microwave methodology, a mixture of tetrazolyl-allene (27 ) and aziridine (28 ) in toluene undergoes cyclization at 150°C under microwave irradiation. While originally designed for tetrasubstituted pyrroles, modifying the aziridine to 2-acetoxyethylaziridine produces the target compound in 68% yield after 30 minutes.

Advantages:

  • Reaction time reduced from 24h (conventional) to 0.5h

  • Minimal side products (<5%)

Comparative Analysis of Methods

Table 1: Synthesis Method Evaluation

MethodYield (%)Purity (HPLC)ScalabilityKey Limitation
Direct alkylation44–6295%>100gDi-substitution byproducts
[3+2] Annulation7198%<10gSensitive to moisture
Ethoxalyl route4492%50gMulti-step process
Microwave6897%20gSpecialized equipment

Q & A

Q. What are the common synthetic routes for 1-(2-Acetoxyethyl)pyrrole, and how are reaction conditions optimized?

The synthesis of pyrrole derivatives like this compound often involves alkylation or acylation reactions. For example, in a typical procedure:

  • A pyrrole precursor (e.g., 1-(2-hydroxyethyl)pyrrole) is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., Ag₂CO₃ or K₂CO₃) in solvents like N-methylpyrrolidone (NMP) at 80–85°C .
  • Purification is achieved via flash chromatography (hexane:EtOAc gradients), yielding compounds with moderate to good purity (27–66% yields) .
  • Reaction optimization includes adjusting catalyst loading (0.1–0.2 equiv Ag₂CO₃) and monitoring reaction time (2–4 hours) to minimize side products .

Q. What analytical techniques are used to characterize this compound?

Key methods include:

  • NMR spectroscopy : For structural confirmation (e.g., distinguishing acetyl and ethyl groups via 1^1H and 13^{13}C chemical shifts) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns (e.g., m/z 193.1 [M+H]+^+) .
  • Gas chromatography (GC) : Nonpolar columns (e.g., DB-5) with temperature programming (50–300°C) assess purity and retention indices .
  • X-ray crystallography : Resolves bond angles and stereochemistry in crystalline derivatives (e.g., R factor = 0.081 for related pyrrolidone structures) .

Q. What safety precautions are required when handling this compound?

  • Waste management : Separate organic waste and transfer to certified disposal services to avoid environmental contamination .
  • Hazard mitigation : Use fume hoods and personal protective equipment (PPE) due to risks of skin/eye irritation (H313/H333) .
  • Stability : Store in inert atmospheres (N₂/Ar) at low temperatures (-20°C) to prevent hydrolysis of the acetoxy group .

Advanced Research Questions

Q. How do substituent effects influence the reactivity of this compound in further functionalization?

  • The electron-withdrawing acetoxy group deactivates the pyrrole ring, directing electrophilic substitution to the 3- and 5-positions. For example:
    • Friedel-Crafts acylation requires Lewis acids (e.g., AlCl₃) to overcome reduced nucleophilicity .
    • Cross-coupling reactions (e.g., Suzuki-Miyaura) necessitate Pd catalysts and elevated temperatures (80–100°C) due to steric hindrance from the ethyl chain .
  • Comparative studies show that 1-aroylmethylpyrroles (analogues) exhibit higher reactivity in alkylation due to less steric bulk .

Q. How can conflicting data on reaction yields be resolved in the synthesis of related pyrrole derivatives?

Discrepancies in reported yields (e.g., 73% vs. 98% for similar intermediates) often arise from:

  • Solvent polarity : Polar aprotic solvents (DMF, NMP) improve solubility but may promote side reactions .
  • Catalyst choice : Silver salts (Ag₂CO₃) vs. potassium bases (K₂CO₃) affect reaction kinetics and byproduct formation .
  • Workup protocols : Inefficient extraction or chromatography can lead to product loss .
  • Validation : Replicate experiments under standardized conditions (e.g., 80°C, 0.1 equiv Ag₂CO₃) and use internal standards (e.g., deuterated analogs) for quantitative NMR .

Q. What computational methods support the design of this compound derivatives with enhanced bioactivity?

  • Density functional theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) to guide substituent selection for redox-active applications .
  • Molecular docking : Models interactions with biological targets (e.g., enzyme active sites) to optimize binding affinity .
  • QSAR models : Correlate substituent parameters (Hammett σ, logP) with antileishmanial or antitumor activity observed in related pyrrole-quinoxaline hybrids .

Q. How does the stability of this compound under ambient conditions impact its utility in material science?

  • Hydrolysis susceptibility : The acetoxy group hydrolyzes to a hydroxyl group in humid environments, altering solubility and reactivity .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C, limiting high-temperature applications .
  • Surface adsorption : Infrared (IR) microspectroscopy reveals strong adsorption on silica surfaces, relevant for heterogeneous catalysis or sensor design .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (solvent purity, stirring rate) meticulously .
  • Analytical cross-validation : Combine GC-MS, NMR, and X-ray data to resolve structural ambiguities .
  • Safety protocols : Adopt ISO-compliant waste handling and toxicity screening (e.g., Ames test for mutagenicity) .

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